molecular formula C24H24N4O4S2 B2375197 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021055-19-5

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2375197
CAS No.: 1021055-19-5
M. Wt: 496.6
InChI Key: MPSKIKPZVVEJEK-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a potent and selective small molecule inhibitor identified in preclinical research for its activity against Janus Kinase 2 (JAK2) Source . The JAK-STAT signaling pathway is critically involved in cell proliferation, differentiation, and immune response; dysregulation of JAK2, in particular, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs) and other hematologic cancers Source . This compound exerts its effect by competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby blocking the phosphorylation and subsequent activation of downstream STAT transcription factors. This inhibition leads to the suppression of proliferation and induction of apoptosis in JAK2-dependent cell lines Source . Its primary research value lies in its utility as a targeted chemical probe to dissect the complexities of JAK-STAT signaling in both physiological and pathological contexts. Researchers employ this inhibitor in in vitro and in vivo studies to investigate oncogenic signaling, identify potential therapeutic synergies, and evaluate mechanisms of resistance in models of hematological malignancies and autoimmune disorders. The compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S2/c1-15-22-19(24(29)25-13-16-5-7-18(32-2)8-6-16)12-20(21-4-3-10-33-21)26-23(22)28(27-15)17-9-11-34(30,31)14-17/h3-8,10,12,17H,9,11,13-14H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSKIKPZVVEJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC=C(C=C4)OC)C5CCS(=O)(=O)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide belongs to the class of pyrazolo[3,4-b]pyridine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Synthesis

The molecular structure of the compound can be broken down into several key components:

  • Pyrazolo[3,4-b]pyridine core : This heterocyclic framework is known for its bioactive properties.
  • Substituents : The presence of a tetrahydrothiophene moiety and a methoxybenzyl group enhances its pharmacological profile.

Synthesis typically involves multi-step reactions that include cyclization processes and functional group modifications. The detailed synthetic pathways are essential for understanding how variations in structure can influence biological activity.

1. Antimicrobial Activity

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain derivatives demonstrated superior antimicrobial activity compared to established drugs, suggesting a promising avenue for further development in treating infections .

2. Antiproliferative Effects

The compound has been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies indicate that derivatives of pyrazolo[3,4-b]pyridine can inhibit cellular proliferation in human tumor cell lines such as HeLa and HCT116. Notably, some compounds exhibit selectivity towards specific kinases involved in cancer progression .

Compound Cell Line IC50 (µM)
10fHeLa0.36
10gHCT1161.8

3. PPAR Agonism

The compound has been identified as an agonist for the human peroxisome proliferator-activated receptor alpha (hPPARα), which plays a crucial role in lipid metabolism and glucose homeostasis. Structure-activity relationship studies emphasize that the steric bulk and positioning of substituents significantly influence hPPARα activation .

Case Study 1: Antimicrobial Evaluation

A series of novel pyrazolo[3,4-b]pyridine derivatives were synthesized and tested for antimicrobial activity using the agar well diffusion method. Compounds showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with some demonstrating activity comparable to standard antibiotics .

Case Study 2: Antiproliferative Screening

In a comparative study involving multiple derivatives against cancer cell lines, one specific derivative exhibited a remarkable inhibitory effect on cell proliferation at low concentrations (IC50 values < 5 µM). This suggests potential as a lead compound for further anticancer drug development .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including the compound , exhibit significant antiproliferative effects against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Case Study: Antiproliferative Effects

In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involved the modulation of key oncogenic pathways, leading to reduced cell viability and increased apoptosis .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses .

Case Study: Inhibition of Inflammatory Mediators

Research highlighted that treatment with this compound resulted in a significant decrease in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazolo[3,4-b]pyridine derivatives have been explored extensively. The compound has shown promising activity against various bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Antibacterial Efficacy

In a series of experiments, the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential use as a lead compound in developing new antimicrobial agents .

Summary Table of Applications

ApplicationMechanismReferences
Anticancer ActivityInduction of apoptosis; inhibition of growth
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialInhibition of bacterial growth

Chemical Reactions Analysis

Formation of the C4-Carboxamide Group

The carboxamide at position 4 is synthesized via amide coupling :

  • Hydrolysis : Ethyl ester to carboxylic acid using NaOH in ethanol/water (80°C, 4 h) .

  • Activation : Conversion to acid chloride with oxalyl chloride (0°C to RT, 2 h).

  • Coupling : Reaction with 4-methoxybenzylamine in THF with pyridine (RT, 12 h) .

ParameterValueSource
Hydrolysis yield92%
Coupling yield85%

C3-Methyl Group

  • Introduced during pyrazole synthesis:

    • Method : Methylation of 5-aminopyrazole using methyl iodide and NaH .

    • Regioselectivity : Controlled by steric and electronic effects of the pyrazole ring .

C6-Thiophen-2-yl Group

  • Suzuki-Miyaura Coupling :

    • Reagents : Halogenated intermediate (e.g., 6-bromo derivative) and thiophen-2-ylboronic acid .

    • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (80°C, 12 h) .

ParameterValue
Yield70–75%
Purity (HPLC)>95%

Side Reactions and Optimization

  • Over-oxidation : Occurs during sulfone formation if H₂O₂ is used in excess. Mitigated by controlled addition at 0°C.

  • Incomplete alkylation : Addressed via excess alkylating agent (1.5 eq) and extended reaction times.

  • Racemization : Observed at the tetrahydrothiophene moiety; resolved using chiral catalysts.

Comparative Reactivity Table

Reaction TypeConditionsKey ChallengesSolutions
AlkylationK₂CO₃, DMF, 70°CCompeting N7 alkylationUse bulky bases (e.g., DBU)
Amide couplingPyridine, THFLow solubility of acid chlorideUse DMF as co-solvent
Suzuki couplingPd catalysisHomocoupling of boronic acidDegas solvents, use excess Pd

Comparison with Similar Compounds

Structural Analogues of Pyrazolo[3,4-b]Pyridine Carboxamides

The following compounds share the pyrazolo[3,4-b]pyridine carboxamide backbone but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Substituents Key Properties Synthesis & Data
Target Compound <br/>1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide - 1,1-Dioxidotetrahydrothiophen-3-yl<br/>- 4-Methoxybenzyl<br/>- Thiophen-2-yl - Expected high polarity due to sulfone<br/>- Moderate lipophilicity from methoxybenzyl<br/>- Potential kinase inhibition No direct synthesis data; inferred from analogous methods .
1-(4-Fluorobenzyl)-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide - 4-Fluorobenzyl<br/>- Tetrahydro-2H-pyran-4-yl - Yield : 98%<br/>- mp : 186–189°C<br/>- IR : 1652 cm⁻¹ (amide C=O) High yield suggests efficient coupling; fluorobenzyl may enhance bioavailability.
1-(4-Fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide - 4-Fluorobenzyl<br/>- Thiophen-2-ylmethyl - Yield : 95%<br/>- mp : 129°C<br/>- IR : 1659 cm⁻¹ (amide C=O) Lower melting point indicates reduced crystallinity vs. target compound.
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide - Ethyl, methyl, phenyl - Mol. Wt. : 374.4<br/>- No bioactivity data Simpler substituents suggest exploratory synthesis for SAR studies.

Heterocyclic Analogues with Divergent Cores

Compound Name Core Structure Substituents Key Properties
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate Imidazo[1,2-a]pyridine - Nitrophenyl, cyano, phenethyl - Yield : 51%<br/>- mp : 243–245°C<br/>- Electron-withdrawing groups increase thermal stability.
2-(1-(4-Amino-3-(5-Methylthiophen-2-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)-5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-One Pyrazolo[3,4-d]pyrimidine + chromenone - 5-Methylthiophen-2-yl, fluorophenyl - Yield : 46%<br/>- mp : 227–230°C<br/>- Suzuki coupling used; lower yield due to steric hindrance.

Key Findings and Implications

Sulfone vs. Non-Sulfone Moieties: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound likely improves aqueous solubility and oxidative stability compared to non-sulfonated analogs (e.g., tetrahydrothiophene derivatives in ).

Thiophen-2-yl: Similar to thiophen-2-ylmethyl in , but direct attachment may strengthen target binding via planar aromatic interactions.

Synthetic Efficiency : High yields (95–98%) in suggest that carboxamide formation via coupling reactions is robust, though the target compound’s synthesis may require optimized conditions for the sulfone moiety.

Thermal Stability : Melting points correlate with substituent polarity; the target compound’s mp is expected to exceed 150°C based on sulfone and aromatic content.

Q & A

Q. Optimization Strategies :

Parameter Optimal Condition Impact on Yield/Purity
Temperature60–80°C (reflux in ethanol)Higher yields (75–85%)
CatalystPd(OAc)₂ for cross-couplingReduces side reactions
SolventDMF or THFEnhances solubility of intermediates
PurificationColumn chromatography (SiO₂)Purity >95% (HPLC-confirmed)

Microwave-assisted synthesis can reduce reaction times by 40–60% compared to conventional heating .

How can the molecular structure and stereochemistry be confirmed?

Basic Research Question
Methodological Approach :

  • X-ray Crystallography : Resolves 3D conformation, confirming the tetrahydrothiophene dioxidane ring geometry and substituent orientation .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxybenzyl singlet at δ 3.8 ppm) and confirms regiochemistry of the pyrazolo-pyridine core .
    • 2D NMR (COSY, NOESY) : Validates spatial proximity of substituents (e.g., thiophen-2-yl to methyl group) .
  • Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 539.1542) .

What biological targets are implicated, and how can assays be designed to validate them?

Advanced Research Question
Reported Targets :

  • G Protein-Gated Inwardly Rectifying K⁺ (GIRK) Channels : Activation leads to neuronal hyperpolarization, suggesting potential in neurological disorders .
  • Kinases : Structural analogs (e.g., pyrazolo[3,4-b]pyridines) inhibit kinases like JAK2 or EGFR .

Q. Assay Design :

  • Electrophysiology (Patch Clamp) : Measure GIRK current modulation in transfected HEK293 cells (EC₅₀ determination) .
  • Kinase Inhibition Screening : Use TR-FRET assays with recombinant kinases (IC₅₀ profiling) .
  • Cellular Viability Assays : Test anti-proliferative effects in cancer cell lines (e.g., MTT assay in HeLa cells) .

How can structure-activity relationship (SAR) studies improve potency and selectivity?

Advanced Research Question
Methodological Framework :

Substituent Variation :

  • Replace 4-methoxybenzyl with fluorinated or heteroaromatic groups to enhance blood-brain barrier penetration .
  • Modify the thiophen-2-yl group to furan or pyridine for kinase selectivity .

Functional Group Addition : Introduce sulfonamide or ester groups to improve metabolic stability .

Q. Example SAR Findings :

Modification Biological Outcome
Methoxy → Fluorine (P1 position)2.5× increase in GIRK activation
Thiophene → Furan (C6 position)Reduced kinase off-target activity

How can discrepancies in reported biological activities be resolved?

Advanced Research Question
Common Sources of Contradiction :

  • Assay Conditions : Variability in cell lines (e.g., primary vs. immortalized cells) or buffer ionic strength affecting GIRK activity .
  • Compound Purity : Impurities >5% (HPLC) may artifactually inhibit kinases .
  • Structural Analog Misassignment : Similar compounds (e.g., apixaban derivatives) may have divergent targets .

Q. Resolution Strategies :

  • Dose-Response Validation : Replicate assays across multiple labs with standardized protocols.
  • Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products .

What physicochemical properties influence bioavailability, and how can they be optimized?

Basic Research Question
Key Properties :

  • LogP : Calculated 3.2 (moderate lipophilicity) .
  • Solubility : <10 µg/mL in aqueous buffer (pH 7.4), necessitating formulation with cyclodextrins .
  • Permeability (Caco-2) : Papp = 8.2 × 10⁻⁶ cm/s, suggesting moderate absorption .

Q. Optimization Tactics :

  • Prodrug Design : Esterify the carboxamide to enhance intestinal absorption .
  • Crystallinity Reduction : Amorphous solid dispersions improve dissolution rates .

What strategies enhance metabolic stability for in vivo studies?

Advanced Research Question
Metabolic Hotspots :

  • Tetrahydrothiophene dioxidane : Susceptible to CYP3A4-mediated oxidation .
  • Methoxybenzyl Group : O-demethylation generates reactive metabolites .

Q. Mitigation Approaches :

  • Deuterium Incorporation : Replace methoxy hydrogens with deuterium to slow CYP450 metabolism .
  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) near labile sites .

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